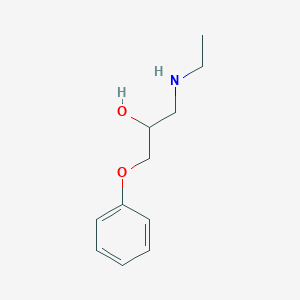

1-(Ethylamino)-3-phenoxypropan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(ethylamino)-3-phenoxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-2-12-8-10(13)9-14-11-6-4-3-5-7-11/h3-7,10,12-13H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOAMOYLGQYKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(COC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385925 | |

| Record name | 1-(ethylamino)-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58461-93-1 | |

| Record name | 1-(ethylamino)-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Beta Adrenergic Receptor Modulators

1-(Ethylamino)-3-phenoxypropan-2-ol belongs to the class of chemical compounds known as propanolamines. Many compounds in this class are recognized for their ability to modulate beta-adrenergic receptors, which are integral to the sympathetic nervous system's control over various physiological processes, including heart rate, blood pressure, and airway resistance. wikipedia.org Beta-adrenergic receptor modulators, often referred to as beta-blockers, are a cornerstone in the management of cardiovascular diseases. mdpi.comnih.gov

Significance As a Metoprolol Metabolite and Derivative

The primary significance of 1-(Ethylamino)-3-phenoxypropan-2-ol in chemical research stems from its identity as a known metabolite and impurity of metoprolol (B1676517). nih.govlgcstandards.comusp.orgpharmaffiliates.com Metoprolol is a selective beta-1 adrenergic receptor antagonist widely used in clinical practice. nih.gov The chemical structure of metoprolol is 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol. nih.gov

The investigated compound, also known as Metoprolol Related Compound A or C-Desmethyl Metoprolol, is structurally very similar to metoprolol, with the key difference being the substitution of the isopropyl group on the nitrogen atom with an ethyl group. nih.govusp.org This structural relationship makes it a crucial reference standard in the quality control and analysis of metoprolol formulations to ensure purity and identify potential degradation products or metabolic byproducts. lgcstandards.com

| Compound Name | Chemical Formula | Key Structural Difference from Metoprolol | Role |

|---|---|---|---|

| Metoprolol | C15H25NO3 | N/A (Parent Compound) | Beta-1 Adrenergic Receptor Antagonist |

| This compound | C14H23NO3 | Ethyl group instead of isopropyl group on the nitrogen atom | Metabolite/Impurity of Metoprolol |

Overview of Research Trajectories for Propanolamine Derivatives

Established Synthetic Pathways to 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

The construction of the 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol molecule can be achieved through a few fundamental reaction types, including nucleophilic substitution, etherification, and epoxide ring-opening reactions. ontosight.ai

Nucleophilic substitution is a foundational method for creating the carbon-nitrogen bond in the propanolamine structure. In this approach, an amine, such as ethylamine (B1201723), acts as the nucleophile, attacking an electrophilic carbon atom on a suitable precursor. evitachem.com For instance, a common strategy involves the reaction of ethylamine with a halohydrin intermediate like (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol. evitachem.com This reaction is typically performed under basic conditions to facilitate the nucleophilic attack and formation of the desired product. evitachem.com

A general representation of this nucleophilic substitution is outlined in the table below:

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |

| Halohydrin Precursor (e.g., (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol) | Amine (e.g., Ethylamine) | Base (e.g., NaOH, K2CO3) | 1-(Amino)-3-phenoxypropan-2-ol derivative |

This method is a versatile approach for introducing various amino groups onto the propanolamine scaffold by simply changing the amine reactant.

Etherification reactions are pivotal in forming the ether linkage between the propanol (B110389) and phenoxy moieties of the target molecule. ontosight.ai A common approach is the Williamson ether synthesis, where a phenoxide ion reacts with an organohalide. In the context of synthesizing 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, this would involve the reaction of 4-(2-methoxyethyl)phenol (B22458) with a suitable epoxide or halohydrin.

For example, the synthesis can start with 4-(2-methoxyethyl)phenol, which is deprotonated with a base like potassium carbonate to form the corresponding phenoxide. This phenoxide then reacts with an electrophile such as epichlorohydrin (B41342) in a nucleophilic substitution reaction to form the ether bond and an epoxide ring, which can be subsequently opened. rjptonline.org

The table below summarizes a typical etherification step:

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature |

| 4-(2-methoxyethyl)phenol | Epichlorohydrin | Dimethylformamide (DMF) | Potassium Carbonate (K2CO3) | 70°C |

This reaction yields the intermediate 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (B22392). rjptonline.org

The ring-opening of an epoxide is a critical step in many synthetic routes to propanolamine compounds. rjptonline.orgscielo.org.mx This reaction's regioselectivity is a key consideration, as the nucleophile can attack either of the two carbon atoms of the epoxide ring. In the synthesis of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, the intermediate 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane undergoes a ring-opening reaction with ethylamine. rjptonline.org

The amine preferentially attacks the less sterically hindered terminal carbon of the epoxide, leading to the desired propanolamine structure. This reaction is often carried out in a protic solvent like methanol (B129727) and may be heated to ensure completion. rjptonline.org

A detailed example of this reaction is provided in the table below:

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

| 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane | Ethylamine | Methanol | 80°C | 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol |

This step is crucial as it introduces the ethylamino group and establishes the final propanolamine scaffold. rjptonline.org The use of catalysts can influence the reaction's efficiency and regioselectivity. scielo.org.mx

Synthesis of Propanolamine Scaffold-Based Derivatives

The propanolamine scaffold is a versatile platform for the development of a wide range of derivatives. nih.gov By utilizing specific precursors and employing various derivatization strategies, advanced analogs with tailored properties can be synthesized.

2-(Phenoxymethyl)oxirane and its substituted analogs are key intermediates in the synthesis of a diverse array of propanolamine derivatives. rjptonline.org These epoxide precursors can be readily prepared through the etherification of a phenol (B47542) with epichlorohydrin. The subsequent ring-opening of the 2-(phenoxymethyl)oxirane with different amines allows for the introduction of a wide variety of substituents at the amino position. scielo.org.mx

The general synthetic utility of this precursor is highlighted below:

| Precursor | Reactant | General Product |

| 2-(Phenoxymethyl)oxirane | Primary or Secondary Amine | 1-(Amino)-3-phenoxypropan-2-ol Derivative |

This approach provides a modular and efficient way to generate a library of propanolamine-based compounds for further investigation.

Further modification of the propanolamine scaffold can lead to the creation of advanced analogs. These derivatization strategies can involve reactions at the hydroxyl group, the amino group, or the aromatic ring of the phenoxy moiety. For instance, the hydroxyl group can be esterified or etherified to introduce new functional groups. mdpi.com The secondary amine can be further alkylated or acylated to explore the structure-activity relationships of N-substituted analogs. researchgate.net

Examples of derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides or esters.

Alkylation: Introduction of alkyl groups at the nitrogen or oxygen atoms.

Substitution on the aromatic ring: Electrophilic or nucleophilic aromatic substitution to modify the phenoxy group.

These derivatization techniques are instrumental in the development of new chemical entities based on the propanolamine scaffold, enabling the fine-tuning of their chemical and physical properties. mdpi.comresearchgate.net

Optimization of Synthetic Procedures

The efficiency and viability of synthesizing 1-(Ethylamino)-3-phenoxypropan-2-ol on both laboratory and industrial scales hinge on the meticulous optimization of reaction conditions and the development of high-yield approaches.

The synthesis of this compound and its analogs often involves the reaction of an epoxide, such as 2-(phenoxymethyl)oxirane, with an amine. mdpi.comresearchgate.net The efficiency of this process is highly dependent on several reaction condition parameters.

Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact reaction kinetics and solubility of reactants. Alcohols like ethanol, methanol, and isopropanol (B130326) are commonly used. mdpi.com The use of dimethylformamide (DMF) has also been reported. rjptonline.org

Temperature: Reactions are typically conducted under controlled temperature conditions. For instance, the reaction between 2-(phenoxymethyl)oxirane and tryptamine (B22526) to form a related compound is stirred at room temperature. mdpi.com In other syntheses, heating under reflux may be necessary to drive the reaction to completion. rjptonline.org Moderate temperatures are generally preferred to balance reaction rate with the minimization of by-product formation.

Catalyst: While not always necessary, the use of catalysts can improve reaction rates and selectivity. In some syntheses of related compounds, acids like hydrochloric acid or bases such as potassium carbonate are employed. rjptonline.orggoogle.com

Reactant Ratio: The molar ratio of the reactants is a critical parameter. An excess of the amine component may be used to ensure complete consumption of the epoxide. google.com

Reaction Time: The duration of the reaction is monitored to ensure maximum conversion to the desired product. Techniques like Thin Layer Chromatography (TLC) are often used to track the progress of the reaction. rjptonline.org

Table 1: Reaction Condition Parameters for the Synthesis of 1-(Alkylamino)-3-phenoxypropan-2-ol Derivatives

| Parameter | Typical Conditions | Purpose |

| Solvent | Ethanol, Methanol, Isopropanol, DMF | Dissolve reactants and control reaction kinetics |

| Temperature | Room Temperature to Reflux (e.g., 70-117°C) | Optimize reaction rate and minimize by-products |

| Catalyst | Acid (e.g., HCl) or Base (e.g., K₂CO₃) | Improve reaction rate and selectivity |

| Reactant Ratio | Equimolar or excess amine | Ensure complete conversion of the limiting reactant |

| Reaction Time | Varies (e.g., 1 to 14 hours) | Achieve maximum product formation |

This table provides a general overview of typical reaction conditions. Specific values can vary depending on the exact reactants and desired outcome.

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale presents a unique set of challenges and considerations. The primary goals are to maintain high yields and purity while ensuring the process is cost-effective and safe.

The development of robust and efficient synthetic routes is an ongoing area of research, with a focus on minimizing the number of synthetic steps, using cheaper and more environmentally friendly reagents, and designing processes that are inherently safer for large-scale production.

Purification Techniques in Synthetic Protocols

The isolation of pure this compound from the reaction mixture is a critical final step in its synthesis. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Chromatography is a powerful technique for separating and purifying compounds based on their differential partitioning between a stationary phase and a mobile phase. wipo.int

Column Chromatography: This is a widely used method for the purification of organic compounds. nih.gov In the synthesis of this compound and its analogs, silica (B1680970) gel is a common stationary phase. nih.govrsc.org The mobile phase, or eluent, is typically a mixture of solvents, such as ethyl acetate (B1210297) and hexanes, with the polarity of the mixture being adjusted to achieve optimal separation. nih.gov By carefully selecting the solvent system, the desired product can be separated from unreacted starting materials and by-products.

Thin Layer Chromatography (TLC): While primarily a qualitative analytical technique, TLC is invaluable for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. rjptonline.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, analytical or preparative HPLC can be employed. nih.gov Chiral HPLC is particularly useful for separating enantiomers of chiral compounds like this compound. nih.gov

Recrystallization is a fundamental technique for purifying solid organic compounds. libretexts.org The principle behind this method is the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. libretexts.orgmt.com

The general procedure involves:

Dissolving the impure solid: The crude product is dissolved in a minimum amount of a suitable hot solvent. uomustansiriyah.edu.iq

Cooling the solution: The saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of crystals. mt.comuomustansiriyah.edu.iq

Isolation of crystals: The pure crystals are then collected by filtration, typically vacuum filtration, and washed with a small amount of cold solvent to remove any remaining impurities. libretexts.orguomustansiriyah.edu.iq

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. mt.comuomustansiriyah.edu.iq Ethanol is a solvent that has been used for the crystallization of hydrochloride salts of similar compounds. mdpi.comnih.gov

Spectroscopic Characterization Methodologies

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integration, and splitting patterns of the NMR signals, the precise structure of this compound can be confirmed.

In the ¹H NMR spectrum of this compound, specific signals correspond to the different types of protons present in the molecule. The aromatic protons of the phenoxy group typically appear as multiplets in the downfield region. The protons on the propanol backbone and the ethylamino group exhibit characteristic chemical shifts and splitting patterns due to their local chemical environments and coupling with neighboring protons. The integration of these signals provides the ratio of the number of protons in each environment, further confirming the structure. For similar structures, proton ratios can help distinguish between isomers. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 6.8 - 7.3 | Multiplet | 5H |

| -OCH₂- | 3.9 - 4.1 | Multiplet | 2H |

| -CH(OH)- | 3.8 - 4.0 | Multiplet | 1H |

| -CH₂-N- | 2.7 - 2.9 | Multiplet | 2H |

| -N-CH₂-CH₃ | 2.5 - 2.7 | Quartet | 2H |

| -CH(OH)-OH | Variable | Broad Singlet | 1H |

| -NH- | Variable | Broad Singlet | 1H |

| -CH₂-CH₃ | 1.0 - 1.2 | Triplet | 3H |

The ¹³C NMR spectrum provides information about the different carbon environments in this compound. Each unique carbon atom gives a distinct signal. The carbon atoms of the phenyl ring will appear in the aromatic region (typically 110-160 ppm). The carbons of the propanol and ethyl groups will have chemical shifts in the aliphatic region. The number of signals in the ¹³C NMR spectrum can help to confirm the total number of unique carbon atoms in the molecule, which is a key verification of its structure. For related isomers, the number of distinct signals can be a distinguishing feature. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Quaternary Aromatic (C-O) | 158 - 160 |

| Aromatic CH | 114 - 130 |

| -OCH₂- | 70 - 72 |

| -CH(OH)- | 68 - 70 |

| -CH₂-N- | 50 - 52 |

| -N-CH₂- | 42 - 44 |

| -CH₃ | 14 - 16 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. docbrown.info In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its broadness resulting from hydrogen bonding. docbrown.info The N-H stretching of the secondary amine would also appear in this region. C-H stretching vibrations from the aromatic ring and the aliphatic chains are expected around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the ether and the alcohol will show strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹. docbrown.infodocbrown.info The presence of the aromatic ring is further confirmed by C=C stretching absorptions around 1450-1600 cm⁻¹. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.infodocbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3500 | Strong, Broad |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Moderate |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Ether) | 1200 - 1250 | Strong |

| C-O Stretch (Alcohol) | 1000 - 1100 | Strong |

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. docbrown.info For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-C bonds of the propanol chain and the loss of small neutral molecules. The base peak, the most intense peak in the spectrum, often corresponds to the most stable fragment ion.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M]⁺ | 209 | Molecular Ion |

| [M - C₂H₅]⁺ | 180 | Loss of an ethyl group |

| [C₆H₅OCH₂]⁺ | 107 | Phenoxymethyl cation |

| [CH₂=NHCH₂CH₃]⁺ | 72 | Ethylaminomethylene iminium ion |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Techniques for Purity and Detection

Chromatographic methods are essential for separating this compound from impurities and for its quantitative analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of pharmaceutical compounds. nih.gov For this compound, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with a buffer and an ion-pairing agent) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the phenoxy group exhibits strong absorbance. The retention time of the main peak is characteristic of the compound, and the area of the peak is proportional to its concentration. Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can also be used for the analysis of this compound, particularly for assessing volatile impurities. Derivatization may sometimes be necessary to improve the volatility and thermal stability of the compound for GC analysis.

For the separation of enantiomers, if applicable, chiral chromatography is the method of choice. researchgate.net This can be achieved using a chiral stationary phase (CSP) in either HPLC or GC. researchgate.net The choice of the chiral selector and the mobile phase is critical for achieving baseline separation of the enantiomers. researchgate.net

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for monitoring the progress of chemical reactions during the synthesis of this compound and for preliminary purity checks. nih.gov A suitable solvent system is chosen to achieve good separation of the compound from starting materials and by-products on a silica gel plate, with visualization typically under UV light. nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction. libretexts.orgyoutube.com This technique helps in determining the point at which the starting materials have been consumed and the desired product has been formed. libretexts.org In the synthesis of this compound, TLC can be employed to track the conversion of the reactants.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica gel. rochester.edu A starting material sample and a "cospot," where the reaction mixture is spotted on top of the starting material, are also applied to the plate for comparison. rochester.edu The plate is then placed in a sealed container with a suitable solvent system, known as the mobile phase. As the mobile phase moves up the plate by capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase. youtube.com

For monitoring the formation of this compound, a typical mobile phase might consist of a mixture of a nonpolar solvent like cyclohexane (B81311) and a more polar solvent such as ethyl acetate. rsc.org The separation is based on the principle of adsorption; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger interaction with the stationary phase and travel shorter distances. youtube.com The spots are visualized under UV light or by using a chemical stain. rochester.edu The reaction is considered complete when the spot corresponding to the limiting reactant disappears and a new spot for the product, this compound, appears and intensifies. libretexts.org

Table 1: Illustrative TLC Parameters for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Cyclohexane:Ethyl Acetate (e.g., 4:1 v/v) |

| Visualization | UV light (254 nm) or staining agent (e.g., iodine vapor) |

This table is for illustrative purposes; optimal conditions may vary.

High-Performance Liquid Chromatography (HPLC) as an Analytical Standard

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov It is the preferred method for assessing the purity of this compound due to its high resolution and sensitivity. nih.gov

In a typical HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. For a compound like this compound, a reversed-phase HPLC method is commonly employed. sielc.com In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water, often with an additive like phosphoric acid or formic acid to improve peak shape. sielc.comtcichemicals.com

The separated components are detected as they exit the column by a detector, most commonly a UV-Vis detector. The output is a chromatogram, which is a plot of the detector response versus time. The time at which a component elutes is its retention time, which is characteristic of the compound under the specific HPLC conditions. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. The purity of a this compound sample is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram.

Table 2: Example HPLC Conditions for Purity Analysis

| Parameter | Description |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

This table provides an example; specific conditions must be optimized for each analysis.

Enantiomeric Purity and Chiral Separation

Since this compound contains a chiral center, it can exist as a pair of enantiomers. Distinguishing and separating these enantiomers is crucial, as they can have different pharmacological activities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. csfarmacie.cz

The selection of the appropriate CSP is critical for achieving enantioseparation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are among the most versatile and have been successfully used for the separation of a wide range of chiral compounds. nih.govnih.gov For the enantiomeric separation of this compound, a column like Chiralpak AD-3, which is based on amylose tris(3,5-dimethylphenylcarbamate), could be effective. mdpi.com

The mobile phase composition also plays a significant role in chiral recognition and can be adjusted to optimize the separation. chromatographyonline.com Both normal-phase (e.g., hexane/isopropanol) and reversed-phase or polar organic modes can be explored. chromatographyonline.comresearchgate.net The separated enantiomers are detected, and their relative peak areas are used to determine the enantiomeric excess (ee) of the sample.

Table 3: Representative Chiral HPLC Conditions

| Parameter | Description |

| Column | Chiralpak AD-3 (amylose-based CSP) or similar |

| Mobile Phase | Varies depending on mode (e.g., Hexane:Ethanol for normal phase) |

| Flow Rate | Typically 0.5-1.5 mL/min |

| Detection | UV or Circular Dichroism (CD) detector |

| Temperature | Controlled, as it can influence selectivity |

This table is illustrative; method development is required for optimal separation.

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a chiroptical technique that provides information about the three-dimensional structure of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov This technique is instrumental in confirming the absolute configuration of the enantiomers of this compound after they have been separated. nih.gov

Each enantiomer will produce a CD spectrum that is a mirror image of the other. By comparing the experimentally measured CD spectrum of a pure enantiomer with spectra predicted by quantum chemical calculations, the absolute configuration (R or S) can be assigned. nih.gov The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the atoms and chromophores within the molecule. nih.gov This method provides a powerful, non-destructive means of stereochemical confirmation.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Chemical Substructures on Biological Activity

The phenoxy group is a crucial determinant of a beta-blocker's binding affinity and selectivity for different beta-adrenoceptor subtypes (β1 and β2) pharmaguideline.com. In the case of 1-(Ethylamino)-3-phenoxypropan-2-ol, the phenoxy ring is unsubstituted. The nature and position of substituents on this aromatic ring can drastically alter the compound's pharmacological properties oup.com.

Generally, para-substitution on the phenoxy ring is a key structural feature for achieving cardioselectivity (a higher affinity for β1 receptors, which are predominant in the heart) oup.compharmaguideline.com. In contrast, moving a substituent to the meta or ortho position can lead to a loss of this selectivity. Ortho-substitution, however, can sometimes increase the potency of the beta-blockade oup.com. The unsubstituted phenoxy ring of this compound provides a baseline structure from which the effects of various substitutions can be studied.

Table 1: Impact of Phenoxy Ring Substituents on Beta-Blocker Selectivity

| Compound | Phenoxy Ring Substituent | Primary Receptor Selectivity |

|---|---|---|

| This compound | None (Unsubstituted) | Non-selective |

| Atenolol | para-CH₂CONH₂ | β1-selective |

| Metoprolol (B1676517) | para-CH₂CH₂OCH₃ | β1-selective |

| Practolol (B1678030) | para-NHCOCH₃ | β1-selective |

| Propranolol (B1214883) | Naphthyl (bicyclic aromatic) | Non-selective |

The propan-2-ol side chain contains a chiral center at the carbon atom bearing the hydroxyl group. This stereochemistry is a critical factor for receptor binding affinity in aryloxypropanolamines youtube.com. The interaction with the beta-adrenergic receptor is highly stereoselective.

For beta-blockers of the aryloxypropanolamine class, the (S)-enantiomer consistently demonstrates significantly higher binding affinity and antagonistic potency compared to the (R)-enantiomer pharmaguideline.comyoutube.com. The potency of the (S)-enantiomer can be approximately 100 times greater than that of the (R)-enantiomer youtube.com. This pronounced stereoselectivity underscores the importance of the specific three-dimensional arrangement of the hydroxyl and amino groups for effective interaction with the receptor binding site.

Table 2: Stereoselectivity in Receptor Binding of Aryloxypropanolamines

| Enantiomer | General Receptor Affinity | Relative Potency |

|---|---|---|

| (S)-enantiomer | High | ~100x more potent than (R)-enantiomer |

| (R)-enantiomer | Low | Significantly less active |

Comparative Structure-Activity Profiles with Related Compounds

Comparing this compound with its structural analogs provides further understanding of the key determinants of biological activity.

The substituent on the secondary amine is a major factor influencing the potency of beta-antagonists. While a secondary amine is essential for optimal activity, the size and nature of the alkyl group attached to it are pivotal scribd.comscribd.com.

Structure-activity relationship studies have shown that branched, bulky alkyl groups, such as isopropyl and tert-butyl, on the nitrogen atom are optimal for beta-antagonistic activity pharmaguideline.com. Substitution with a smaller group like the ethyl group in this compound generally results in lower antagonistic potency compared to its isopropyl or tert-butyl counterparts. Furthermore, converting the secondary amine to a tertiary amine through N,N-disubstitution leads to a decrease in beta-blocking activity scribd.comscribd.com.

Table 3: Effect of N-Alkyl Substitution on Beta-Blocking Activity

| N-Substituent | Example Compound Class | Relative Beta-Blocking Potency |

|---|---|---|

| Ethyl | N-Ethyl-aryloxypropanolamines | Moderate |

| Isopropyl | Propranolol, Pindolol | High (Often Optimal) |

| tert-Butyl | Timolol, Nadolol | High (Often Optimal) |

| N,N-disubstituted | N/A | Low / Inactive |

As previously noted, the aromatic portion of aryloxypropanolamines can be varied to modulate activity and selectivity scribd.com. The introduction of specific substituents on the phenoxy ring of this compound would create analogs with distinct pharmacological profiles.

The development of cardioselective (β1-selective) beta-blockers has been a major focus of molecular design. This is often achieved by introducing a substituent at the para-position of the phenoxy ring. For example, the para-acetamide group in practolol or the para-methoxyethyl group in metoprolol confers significant β1-selectivity oup.com. In contrast, some ortho-substituted analogs, like oxprenolol (B1678068) (which has an ortho-allyloxy group), are potent but non-selective beta-blockers oup.com. The replacement of the phenyl ring with other aromatic systems, such as the naphthyl ring in propranolol, also results in potent, non-selective beta-antagonists oup.com.

Table 4: Structure-Activity Profiles of Analogs with Varied Aromatic Rings

| Analog Example | Aromatic Moiety | Key Substituent(s) | Resulting Property |

|---|---|---|---|

| Atenolol | Phenyl | para-CH₂CONH₂ | β1-Selectivity |

| Alprenolol | Phenyl | ortho-CH₂CH=CH₂ | Non-selective, Potent |

| Propranolol | Naphthyl | None | Non-selective, Potent |

| Timolol | Thiadiazole | N/A (Heterocycle) | Non-selective, Potent |

Comparison with Beta-Blocker Core Structures (e.g., Metoprolol)

The pharmacological activity of beta-blockers is intrinsically linked to their chemical architecture. The aryloxypropanolamine backbone, a key feature of many beta-blockers including this compound and the widely used drug metoprolol, is a critical determinant of their ability to bind to beta-adrenergic receptors.

Key Structural Features and Their Impact on Activity:

Propanolamine (B44665) Side Chain: The -(CHOH)-CH2-NH- moiety is essential for beta-adrenergic blocking activity. The hydroxyl group on the second carbon of the propane (B168953) chain is crucial for binding to the receptor, with the (S)-enantiomer typically being the more active isomer.

Nitrogen Substituent: The nature of the alkyl group attached to the nitrogen atom plays a pivotal role in determining the potency and selectivity of the compound. Generally, bulkier substituents like isopropyl or tert-butyl groups lead to higher beta-blocking activity compared to a smaller ethyl group. This is attributed to enhanced hydrophobic interactions within the receptor's binding pocket.

Aromatic Ring: The nature and position of substituents on the phenoxy ring are major determinants of selectivity for β1-adrenergic receptors, which are predominantly found in the heart. Para-substitution on the phenyl ring is a common strategy to impart β1-selectivity.

Metoprolol, a cardioselective beta-blocker, exemplifies these principles. Its structure features a para-methoxyethyl substituent on the phenoxy ring, which contributes to its preference for β1 receptors. In contrast, this compound lacks any substitution on the phenoxy ring, suggesting it would likely be a non-selective beta-blocker.

Interactive Data Table: Comparison of Structural Features and Activity

| Compound | N-Alkyl Substituent | Aromatic Ring Substitution | Predicted Selectivity | Relative Potency (General Trend) |

| This compound | Ethyl | Unsubstituted | Non-selective | Lower |

| Metoprolol | Isopropyl | para-Methoxyethyl | β1-selective | Higher |

| Propranolol | Isopropyl | Naphthyl | Non-selective | High |

Rational Design Principles for Novel Propanolamine-Based Ligands

The development of new propanolamine-based ligands is guided by the principles of rational drug design, which leverages an understanding of the target receptor's structure and the SAR of existing ligands. The goal is to optimize the therapeutic properties of the molecule, such as potency, selectivity, and pharmacokinetic profile, while minimizing off-target effects.

The design process often begins with a lead compound, such as this compound, and involves systematic modifications to its structure.

Key Principles in Rational Design:

Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic properties. For example, the ether linkage in the aryloxypropanolamine scaffold can be replaced with other groups to explore different binding interactions.

Substituent Modification: As established by SAR studies, modifying the substituents on the aromatic ring and the nitrogen atom is a powerful tool for modulating activity and selectivity. For instance, introducing polar groups at the para position of the phenoxy ring can enhance cardioselectivity.

Conformational Restriction: By introducing cyclic constraints or rigid linkers into the molecule, the conformational flexibility can be reduced. This can lead to a more favorable binding entropy and potentially higher affinity and selectivity for the target receptor.

Homologation: The length of the alkyl chain connecting different parts of the molecule can be varied to optimize the distance between key interacting groups and their corresponding binding sites on the receptor.

Interactive Data Table: Rational Design Strategies for Propanolamine Ligands

| Design Principle | Structural Modification Example | Desired Outcome |

| Bioisosteric Replacement | Replacing the phenoxy ether with a thioether | Altered binding and pharmacokinetic properties |

| Substituent Modification | Introducing a cyano group at the para-position of the phenoxy ring | Enhanced β1-selectivity |

| Conformational Restriction | Incorporating the propanolamine side chain into a cyclic system | Increased affinity and selectivity |

| Homologation | Varying the length of an N-alkyl substituent with a terminal functional group | Optimized interaction with receptor sub-pockets |

Mechanistic Investigations and Biochemical Interactions

Receptor Binding and Selectivity Studies

The affinity and selectivity of a compound for its molecular targets are fundamental determinants of its therapeutic action and potential side effects. For compounds acting on the adrenergic system, it is essential to characterize their binding to the different subtypes of adrenergic receptors.

Beta-1 (β1) adrenergic receptors are predominantly located in the heart and are key regulators of cardiac function. Compounds that interact with these receptors can modulate heart rate, contractility, and conduction velocity. The interaction of 1-(Ethylamino)-3-phenoxypropan-2-ol with β1-adrenergic receptors is a critical aspect of its characterization.

Illustrative Data Table: Competitive Binding Assay for β1-Adrenergic Receptor

| Compound | IC50 (nM) | Ki (nM) | Radioligand | Cell Line/Tissue |

| This compound | Data not available | Data not available | [³H]-CGP 12177 | CHO-K1 cells expressing human β1-AR |

| Propranolol (B1214883) (Reference) | 1.5 | 0.9 | [³H]-CGP 12177 | CHO-K1 cells expressing human β1-AR |

| Atenolol (Reference) | 850 | 550 | [³H]-CGP 12177 | CHO-K1 cells expressing human β1-AR |

| This table is for illustrative purposes to show the type of data generated from such experiments. Specific values for this compound are not available. |

The selectivity of a β-adrenergic antagonist is a crucial factor in its clinical utility. While β1-receptors are the primary target for cardioselective drugs, off-target interactions with other adrenergic receptor subtypes, such as β2 and β3, can lead to side effects. For instance, blockade of β2-adrenergic receptors in the lungs can cause bronchoconstriction. Therefore, assessing the binding affinity of this compound for other adrenergic receptor subtypes is a key step in its pharmacological profiling.

Studies on analogous 1-phenoxy-3-alkylamino-2-propanol derivatives have shown that the nature of the substituent on the amino group can influence cardioselectivity. nih.gov However, specific data quantifying the selectivity of this compound for β1-adrenergic receptors over other subtypes (e.g., β2, β3, α1, α2) is not available in the reviewed scientific literature. Such selectivity is typically expressed as a ratio of the Ki values for the different receptor subtypes.

Illustrative Data Table: Adrenergic Receptor Subtype Selectivity Profile

| Compound | Ki (nM) β1 | Ki (nM) β2 | Ki (nM) β3 | β2/β1 Selectivity Ratio | β3/β1 Selectivity Ratio |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

| Metoprolol (B1676517) (Reference) | 500 | 10,000 | >10,000 | 20 | >20 |

| Propranolol (Reference) | 1.0 | 1.0 | >10,000 | 1 | >10,000 |

| This table is for illustrative purposes. Specific values for this compound are not available. |

Intracellular Signaling Pathway Modulation

The binding of a ligand to a G-protein coupled receptor, such as a β-adrenergic receptor, initiates a cascade of intracellular events known as signal transduction. Understanding how this compound modulates these pathways provides deeper insight into its mechanism of action.

The measurement of cAMP accumulation is a standard method for assessing the functional activity of compounds at β-adrenergic receptors. nih.gov An agonist will stimulate cAMP production, while a competitive antagonist will block the agonist-induced increase in cAMP. A partial agonist will produce a submaximal increase in cAMP on its own and will antagonize the effects of a full agonist.

There is no specific data available in the scientific literature regarding the effect of this compound on cAMP production. Functional assays, such as HTRF (Homogeneous Time-Resolved Fluorescence) or radioimmunoassays, would be required to determine its efficacy at the β1-adrenergic receptor. nih.gov

Illustrative Data Table: Effect on Isoproterenol-Stimulated cAMP Production

| Compound | Concentration (µM) | cAMP Accumulation (% of Isoproterenol Max) |

| Isoproterenol (Full Agonist) | 1 | 100 |

| This compound | 1 | Data not available |

| Propranolol (Antagonist) + Isoproterenol | 1 + 1 | < 5 |

| This table is for illustrative purposes. Specific values for this compound are not available. |

Cyclic AMP exerts most of its effects by activating Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream target proteins, thereby regulating a wide range of cellular processes. nih.gov The activation of PKA is a critical step in the β-adrenergic signaling cascade.

Given the lack of data on the effect of this compound on cAMP production, it follows that its influence on PKA activity has also not been reported. A compound that inhibits cAMP production would be expected to prevent the activation of PKA. Direct measurement of PKA activity, often through phosphorylation assays of specific substrates, would be necessary to confirm this.

Enzymatic Metabolism and Biotransformation Pathways

The metabolism of this compound is presumed to follow the well-documented pathways of other phenoxypropanolamine β-blockers. This primarily involves Phase I oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system, followed by Phase II conjugation reactions to facilitate excretion.

The cytochrome P450 superfamily is the principal catalyst of Phase I drug metabolism. For many β-blockers sharing the phenoxypropanolamine scaffold, CYP2D6 is a key enzyme. Although direct studies on this compound are not available, the metabolism of structurally similar compounds provides significant insights.

For instance, the metabolism of the related compound 3-(N-phenylamino)propane-1,2-diol (PAP) has been shown to involve several P450 isoforms. In vitro studies using human liver microsomes and recombinant P450 enzymes indicated that CYP2C8 and CYP2E1 are the main enzymes involved in its bioactivation, with contributions from CYP3A4/5, CYP1A1/2, CYP2C9, and notably, CYP2D6, which catalyzed its 4'-hydroxylation.

CYP2D6 is highly polymorphic, leading to significant inter-individual and inter-ethnic variations in metabolic capacity. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their genetic makeup. This genetic variability can profoundly impact the plasma concentrations and clinical effects of drugs that are CYP2D6 substrates. Given the structural similarities, it is highly probable that CYP2D6 plays a significant role in the metabolism of this compound, primarily through hydroxylation of the aromatic ring.

Other potential metabolic reactions for phenoxypropanolamine compounds include N-dealkylation. While CYP2D6 is not typically the primary enzyme for N-dealkylation, other CYP isoforms such as CYP3A4 and CYP1A2 have been implicated in the N-dealkylation of other β-blockers.

Table 1: Potential Cytochrome P450 Enzymes Involved in the Metabolism of this compound (Inferred from Structurally Similar Compounds)

| Enzyme Family | Specific Enzyme | Potential Metabolic Reaction |

| Cytochrome P450 | CYP2D6 | Aromatic Hydroxylation |

| Cytochrome P450 | CYP2C8 | Aromatic Hydroxylation |

| Cytochrome P450 | CYP2E1 | Aromatic Hydroxylation |

| Cytochrome P450 | CYP3A4/5 | Aromatic Hydroxylation, N-Dealkylation |

| Cytochrome P450 | CYP1A1/2 | Aromatic Hydroxylation |

| Cytochrome P450 | CYP2C9 | Aromatic Hydroxylation |

| Cytochrome P450 | CYP1A2 | N-Dealkylation |

Direct experimental characterization of the metabolite profile of this compound is not documented in publicly available scientific literature. However, based on the known biotransformation pathways of analogous compounds, a predictive metabolite profile can be constructed.

Studies on a novel β-adrenolytic agent with a similar core structure, (2RS)-1-(1H-indol-4-yloxy)-3-((2-(2-methoxyphenoxy)ethyl)amino)propan-2-ol, have identified several key metabolic products in rats. These include hydroxylated and dihydroxylated derivatives (Phase I metabolites), as well as N-methylated, O-glucuronidated, and sulfated compounds (Phase II metabolites). nih.gov

The metabolism of 3-(N-phenylamino)propane-1,2-diol (PAP) in mice has also been investigated, revealing 2-hydroxy-3-(phenylamino)propanoic acid as the main urinary metabolite. nih.gov Furthermore, the detection of 4-aminophenol (B1666318) and paracetamol conjugates suggests the in vivo formation of quinoneimine intermediates. nih.gov

Based on these findings, the likely metabolic transformations for this compound would include:

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenoxy ring, likely at the para-position, is a common metabolic pathway for phenoxypropanolamine compounds and is often mediated by CYP2D6.

N-De-ethylation: The removal of the ethyl group from the amino side chain to form 1-amino-3-phenoxypropan-2-ol.

Oxidative Deamination: The amino group could be removed, leading to the formation of an aldehyde intermediate, which would then be further oxidized to a carboxylic acid.

Phase II Conjugation: The primary alcohol on the propanol (B110389) backbone and any newly formed hydroxyl groups on the aromatic ring are susceptible to glucuronidation and sulfation, which are common detoxification pathways that increase water solubility and facilitate excretion.

Table 2: Predicted Metabolite Profile of this compound

| Putative Metabolite | Metabolic Pathway |

| 4-Hydroxy-1-(ethylamino)-3-phenoxypropan-2-ol | Aromatic Hydroxylation |

| 1-Amino-3-phenoxypropan-2-ol | N-De-ethylation |

| 3-Phenoxypropane-1,2-diol | Oxidative Deamination and subsequent reduction |

| 3-Phenoxy-2-hydroxypropanoic acid | Oxidative Deamination and subsequent oxidation |

| Glucuronide conjugates | Glucuronidation of hydroxyl groups |

| Sulfate conjugates | Sulfation of hydroxyl groups |

Ligand-Receptor Docking Simulations

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. crsp.dznih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a drug candidate to its target. For this compound, which shares the characteristic aryloxypropanolamine backbone of beta-blockers, the primary targets for docking studies are the β-adrenergic receptors (β1-AR and β2-AR). nih.govbiorxiv.org

Molecular docking simulations place the ligand into the binding site of the receptor and score the different poses based on a scoring function, which estimates the binding affinity. The output is a set of possible binding modes, ranked by their predicted binding energy (or score). A lower binding energy generally indicates a more stable and favorable interaction.

While specific docking studies for this compound are not detailed in the available literature, studies on other non-selective beta-blockers against receptors like the β3-adrenergic receptor provide a framework for what such an analysis would entail. njppp.comnjppp.com For instance, a study screening various beta-blockers predicted binding affinities and identified key interactions within the receptor pocket. njppp.com A similar approach for this compound would involve preparing the 3D structure of the ligand and docking it into the crystal structure of a β-adrenergic receptor. The results would predict how the ethylamino and phenoxypropanol moieties orient themselves within the binding cavity.

Table 1: Illustrative Binding Affinities of Various Beta-Blockers to the Beta-3 Adrenergic Receptor

| Compound | Predicted Binding Energy (kcal/mol) |

| Carvedilol | -63.186 |

| Celiprolol | -53.225 |

| Nebivolol | -53.054 |

This table is illustrative and based on data for other beta-blockers to demonstrate the type of results obtained from docking studies. Specific values for this compound are not available in the cited literature. njppp.comnjppp.com

A critical part of docking analysis is the detailed examination of intermolecular interactions between the ligand and the active site residues of the receptor. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the ligand-receptor complex.

For a molecule like this compound, key interactions with β-adrenergic receptors would be expected:

Hydrogen Bonds: The hydroxyl group on the propanol backbone and the secondary amine are key hydrogen bond donors and acceptors. These groups are known to form crucial hydrogen bonds with serine and aspartate residues within the binding sites of β-adrenergic receptors. nih.gov For example, studies on other beta-blockers show hydrogen bonding with residues like Aspartic Acid (Asp) at position 117. njppp.com

Hydrophobic Interactions: The phenoxy group provides a large hydrophobic surface that can engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing significantly to binding affinity.

A detailed analysis would map all residues within a certain distance (e.g., 4-5 Å) of the docked ligand and identify the specific types and geometries of the interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational changes, flexibility, and the stability of ligand-receptor complexes. biorxiv.org

For this compound, an MD simulation could be performed on the compound alone in a solvent to understand its conformational preferences, or on its complex with a β-adrenergic receptor to assess the stability of the docked pose. The simulation tracks the trajectory of all atoms over a period of nanoseconds to microseconds.

Analysis of the MD trajectory would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose. A stable RMSD over time suggests the complex is in equilibrium.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and the ligand.

Radius of Gyration (Rg): To evaluate the compactness of the protein with and without the ligand bound.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds identified in the docking pose throughout the simulation.

While specific MD simulation data for this compound is not present in the searched literature, such simulations on other beta-blocker-receptor complexes have been used to validate docking results and understand the dynamic nature of the interaction. biorxiv.org

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are commonly employed for their balance of accuracy and computational cost. nih.gov

Geometry optimization is a process to find the minimum energy conformation of a molecule. For this compound, this would yield the most stable 3D structure, providing precise bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed. This includes:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting non-covalent interactions.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge transfer and intramolecular interactions, such as hydrogen bonding.

Theoretical studies on related heterocyclic or substituted aromatic compounds often use these calculations to predict their reactivity and biological activity. nih.govarxiv.orgnih.gov

Table 2: Illustrative Quantum Chemical Properties (Hypothetical for this compound)

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Related to electron-donating ability |

| LUMO Energy | -1.2 eV | Related to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

This table presents hypothetical data to illustrate the output of quantum chemical calculations. Actual calculated values for this compound would require a specific DFT study.

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govchemrxiv.org The calculation predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, a TD-DFT calculation would predict the electronic transitions responsible for its UV absorption, which are typically π→π* and n→π* transitions associated with the phenoxy aromatic ring. The predicted spectrum can be compared with experimental data for validation. For example, experimental UV analysis of the related beta-blocker Bisoprolol in methanol (B129727) has shown a λmax at 273 nm. ijbpas.com Computational tools and machine learning models are increasingly being used to predict UV-Vis spectra for large sets of molecules, offering a rapid screening method. nih.govchemrxiv.org

Computational Chemistry and Molecular Modeling

Analysis of Molecular Electrostatic Potential (MEP)

The analysis of the Molecular Electrostatic Potential (MEP) provides a powerful tool for understanding the chemical reactivity and intermolecular interactions of a molecule. The MEP is a three-dimensional visualization of the electrostatic potential mapped onto the electron density surface of a molecule, which helps in identifying the regions that are prone to electrophilic and nucleophilic attacks.

Computational studies on aryloxypropanolamines, the chemical class to which 1-(Ethylamino)-3-phenoxypropan-2-ol belongs, have revealed consistent patterns in their Molecular Electrostatic Potential (MEP) surfaces. These analyses are crucial for understanding the interactions of these compounds with their biological targets, such as β-adrenoceptors. nih.gov

The MEP is calculated to predict the reactive sites for electrophilic and nucleophilic attack. The different values of the electrostatic potential are represented by different colors. Typically, red indicates regions of most negative electrostatic potential, which are favorable sites for electrophilic attack. Conversely, blue represents the most positive electrostatic potential, indicating favorable sites for nucleophilic attack. Green denotes regions of zero potential.

For aryloxypropanolamines like this compound, the MEP analysis highlights specific regions of interest. A significant negative potential is consistently observed in the vicinity of the oxygen atoms of the phenoxy and hydroxyl groups due to the presence of lone pairs of electrons. nih.gov The nitrogen atom of the ethylamino group also contributes to a region of negative potential. These electronegative regions are crucial for the molecule's ability to act as a hydrogen bond acceptor, a key interaction in its binding to receptor sites. nih.gov

Conversely, the hydrogen atoms of the hydroxyl and amino groups, as well as the hydrogens on the aromatic ring, exhibit positive electrostatic potential. These electropositive regions are potential sites for interaction with negatively charged residues in a receptor's binding pocket.

A generalized representation of the expected MEP for this compound would show a distinct distribution of charges. The phenoxy ring itself contributes to the electrostatic profile, with the potential varying across its surface. In studies of similar molecules, a negative potential region is often found near the aromatic ring. nih.gov

The interplay of these positive and negative potential zones dictates the molecule's orientation when approaching its biological target and is a key determinant of its pharmacological activity. nih.gov The specific topography of the MEP, including the location and intensity of the negative and positive potentials, provides a fingerprint for the molecule's interactive capabilities. nih.gov

Table 1: Expected Regions of Molecular Electrostatic Potential (MEP) for this compound

| Molecular Region | Expected Electrostatic Potential | Significance |

| Phenoxy Oxygen | Negative | Potential Hydrogen Bond Acceptor |

| Hydroxyl Oxygen | Negative | Potential Hydrogen Bond Acceptor |

| Amino Nitrogen | Negative | Potential Hydrogen Bond Acceptor |

| Hydroxyl Hydrogen | Positive | Potential Hydrogen Bond Donor |

| Amino Hydrogen | Positive | Potential Hydrogen Bond Donor |

| Aromatic Ring | Variable (generally negative above and below the plane) | Site for π-π stacking interactions |

This table is a generalized representation based on the analysis of the aryloxypropanolamine class of compounds.

Pharmacological Efficacy Studies in Non Human Biological Systems

Cardiovascular System Assessments in Animal Models

Phenoxypropanolamine beta-blockers are primarily characterized by their influence on the cardiovascular system. These effects are mediated through the competitive inhibition of beta-adrenergic receptors, which are key regulators of cardiac function and vascular tone.

In various animal models, including dogs, rats, and cats, beta-blockers consistently demonstrate negative chronotropic (decreased heart rate) and negative inotropic (decreased cardiac contractility) effects. nih.govfrontiersin.org These actions result from the blockade of β1-adrenergic receptors in the heart, which are normally stimulated by catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to increase cardiac activity. frontiersin.orgyoutube.com

For instance, studies in anesthetized dogs have shown that beta-blockers such as propranolol (B1214883) and metoprolol (B1676517) lead to a significant dose-dependent reduction in heart rate and the force of myocardial contraction. nih.govnih.gov This reduction in cardiac workload is a primary mechanism behind their therapeutic applications.

Table 1: Representative Effects of Beta-Blockers on Cardiac Parameters in Animal Models

| Compound | Animal Model | Effect on Heart Rate | Effect on Cardiac Contractility |

| Propranolol | Dog | Decrease | Decrease |

| Metoprolol | Rat, Dog | Decrease | Decrease |

| Atenolol | Dog | Decrease | Decrease |

| Carvedilol | Dog | Decrease | Decrease |

This table is illustrative and based on general findings for the beta-blocker class.

Animal models of hypertension, such as the Spontaneously Hypertensive Rat (SHR), are crucial for evaluating the antihypertensive potential of new compounds. frontiersin.orgfrontiersin.orgmdpi.com Beta-blockers of the phenoxypropanolamine class have been extensively shown to lower blood pressure in these models. nih.gov The mechanisms contributing to this effect are multifactorial and include the reduction in cardiac output (a direct consequence of decreased heart rate and contractility), inhibition of renin release from the kidneys, and a central nervous system effect that reduces sympathetic outflow.

In SHRs, long-term administration of beta-blockers has been observed to prevent the full development of hypertension and associated cardiac hypertrophy. nih.gov

Organ-Specific Protective Mechanisms

Beyond their primary hemodynamic effects, many beta-blockers exhibit protective actions in specific organs, particularly the heart.

Ischemia-reperfusion (I/R) injury is a phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. Large animal models, such as dogs and pigs, are often used to simulate this condition, which is relevant to clinical events like myocardial infarction. youtube.comnih.govmdpi.commdpi.com

Several beta-blockers have demonstrated significant cardioprotective effects in these models. nih.gov By reducing myocardial oxygen demand (due to decreased heart rate and contractility), they can limit the extent of ischemic damage. nih.gov Studies in canine models of coronary occlusion have shown that pre-treatment with beta-blockers like propranolol can reduce infarct size and the incidence of life-threatening arrhythmias. nih.gov

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of many cardiovascular diseases. nih.govfrontiersin.orgnih.gov Some beta-blockers, particularly third-generation agents like carvedilol, possess direct antioxidant properties in addition to their beta-blocking activity. frontiersin.orgfrontiersin.orgnih.govnih.gov

These compounds can scavenge free radicals and reduce lipid peroxidation, thereby protecting cells from oxidative damage. nih.gov This antioxidant activity may contribute to their beneficial effects in conditions like heart failure. nih.gov While not a universal property of all phenoxypropanolamine beta-blockers, the potential for antioxidant effects is an important area of investigation for newer compounds in this class. frontiersin.orgnih.gov

Table 2: Antioxidant Properties of Selected Beta-Blockers

| Compound | Antioxidant Activity | Proposed Mechanism |

| Carvedilol | Yes | Direct ROS scavenging |

| Propranolol | Yes | ROS scavenging |

| Metoprolol | Yes | Reduction of catecholamine-induced oxidative stress |

| Atenolol | Yes | ROS scavenging |

This table summarizes findings from various studies and the antioxidant capacity can vary significantly between compounds.

In Vitro Pharmacological Characterization

The initial pharmacological characterization of new compounds often involves in vitro assays to determine their affinity and selectivity for various receptors. For phenoxypropanolamine beta-blockers, radioligand binding assays are used to measure their binding affinity for β1 and β2-adrenergic receptors. nih.gov

Receptor Agonism/Antagonism Assays

Direct experimental data from receptor agonism or antagonism assays specifically for 1-(Ethylamino)-3-phenoxypropan-2-ol are not extensively available in publicly accessible scientific literature. However, its chemical structure places it in the phenoxypropanolamine class. nih.govnih.govdrugbank.com This class of compounds is well-documented for its interaction with beta-adrenergic receptors (β-ARs). nih.govthieme-connect.comconsensus.app

Research on structurally analogous phenoxypropanolamine derivatives consistently demonstrates antagonist activity at β-adrenergic receptors. nih.govthieme-connect.com For instance, studies on various derivatives show affinity for both β1- and β2-adrenergic receptor subtypes, often acting as blockers. nih.govthieme-connect.com Many compounds within this family act as antagonists to β1- and β2-ARs. nih.gov The introduction of an oxymethylene group between the aromatic ring and the ethanolamine (B43304) side chain, a core feature of phenoxypropanolamines, is key to this activity. nih.gov

In vitro binding affinity studies are commonly used to characterize these interactions. For example, the binding affinities of related compounds have been assessed in preparations like turkey erythrocyte membranes (a source of β1-receptors) and rat lung homogenates (a source of β2-receptors). thieme-connect.com The affinity is often compared to standard beta-blockers like propranolol. thieme-connect.com One study on 4-acylaminophenoxypropanolamine and 5-acylaminonaphthyloxypropanolamine derivatives found that a specific derivative, N-[5-(3-tert-butylamino-2-hydroxy-propoxy)-naphthalen-1-yl]-acetamide, exhibited β-adrenergic receptor affinity comparable to propranolol with some selectivity for β1-receptors. thieme-connect.com

Table 1: Beta-Adrenergic Receptor Binding Affinity for Representative Phenoxypropanolamine Derivatives This table presents data for compounds structurally related to this compound to illustrate the typical pharmacological profile of the phenoxypropanolamine class. Specific data for the title compound is not available.

| Compound Name | Receptor Subtype | Assay System | Measured Affinity (pKi) | Reference |

| Propranolol | β1-Adrenergic | Turkey Erythrocyte Membrane | Not Specified | thieme-connect.com |

| Propranolol | β2-Adrenergic | Rat Lung Homogenate | Not Specified | thieme-connect.com |

| N-[5-(3-tert-butylamino-2-hydroxy-propoxy)-naphthalen-1-yl]-acetamide | β1-Adrenergic | Turkey Erythrocyte Membrane | Comparable to Propranolol | thieme-connect.com |

| SWR-0342SA derivatives | β3-Adrenergic | Not Specified | High Agonistic Activity | nih.gov |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor.

Enzyme Inhibition Assays (e.g., PDE3B)

There is no specific information available from the reviewed scientific literature concerning the inhibitory activity of this compound on enzymes such as phosphodiesterase 3B (PDE3B).

While direct data is lacking, research into structurally related compounds can provide context. For example, studies have been conducted on 1-heteroaryl-3-phenoxypropan-2-ones, which share a phenoxypropan backbone but have a ketone group instead of a hydroxyl group. These compounds were investigated as potential inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH). nih.gov The study found that the ether oxygen in the phenoxy moiety was crucial for inhibitory potency against these enzymes. nih.gov However, it is important to note that these findings are for a different chemical class (ketones vs. alcohols) and cannot be directly extrapolated to this compound.

Currently, no data tables on the enzyme inhibition profile of this compound can be provided.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(Ethylamino)-3-phenoxypropan-2-ol using nucleophilic substitution reactions?

- Methodological Answer : The synthesis typically involves reacting epichlorohydrin with ethylamine to form the ethylamino intermediate, followed by phenoxylation. Key parameters include:

- Catalyst Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Stoichiometry : A 1:1.2 molar ratio of ethylamine to epichlorohydrin minimizes unreacted intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Analysis : Prioritize H NMR signals at δ 1.1 ppm (ethyl CH), δ 3.4–3.8 ppm (propanol backbone), and δ 6.8–7.4 ppm (phenoxy aromatic protons) .

- IR Spectroscopy : Look for O–H stretch (~3350 cm), C–O–C ether stretch (~1250 cm), and N–H bending (~1600 cm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 224.3 .

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to prevent inhalation of airborne particles.

- PPE : Nitrile gloves and lab coats mitigate dermal exposure risks.

- First Aid : In case of contact, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to isolate (R)- and (S)-enantiomers.

- Activity Correlation : The (R)-enantiomer shows higher β-adrenergic receptor affinity in vitro (IC = 12 nM vs. 45 nM for (S)-enantiomer) due to spatial alignment with binding pockets .

Q. What experimental controls are essential in receptor binding assays for this compound?

- Negative Controls : Include excess unlabeled ligand (e.g., propranolol) to quantify non-specific binding.

- Buffer Composition : Use Tris-HCl (pH 7.4) with 5 mM MgCl to stabilize receptor conformations.

- Radioligand Purity : Verify H-labeled analogs via TLC to ensure >98% radiochemical purity .

Q. How can HPLC-MS detect and quantify synthesis impurities?

- Column Selection : C18 reverse-phase column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in acetonitrile/water (gradient elution).

- Common Impurities :

- Byproduct A : Unreacted ethylamine adduct (retention time = 4.2 min, m/z 154.2).

- Byproduct B : Phenoxy dimer (retention time = 8.5 min, m/z 387.4) .

Q. What computational strategies guide derivative design for enhanced target selectivity?

- Molecular Docking : Use AutoDock Vina to model interactions with β-adrenergic receptors (PDB: 2VT4). Key residues: Asp113 (hydrogen bonding), Phe325 (hydrophobic packing).

- SAR Insights : Substituents at the phenoxy para-position (e.g., –CF) improve selectivity over β receptors by 30-fold .

Data Contradictions and Resolution

- Synthesis Yield Variability : reports 70% yield using DMF, while suggests 85% with THF. Resolution: THF may favor SN2 mechanisms in less sterically hindered systems .

- Receptor Affinity Discrepancies : Differences in assay conditions (e.g., cell lines, incubation time) can alter IC values. Standardize protocols using CHO-K1 cells expressing human β receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.